molecular formula C6H12O3S B8649537 (1-Methylcyclopropyl)methyl methanesulfonate

(1-Methylcyclopropyl)methyl methanesulfonate

Cat. No. B8649537
M. Wt: 164.22 g/mol
InChI Key: FRMZOSBEWJANBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334267B2

Procedure details

Treat a cooled solution (0° C.) of 1-methylcyclopropanemethanol (2.0 g, 23.22 mmol) in DCM (75 mL) with TEA (2.58 g, 25.5 mmol) and add methanesulfonyl chloride (2.93 g, 25.5 mmol) dropwise. Stir the mixture at 0° C. for 2 h, wash with H2O then brine, dry over Na2SO4 and concentrate to dryness to afford the title compound (3.66 g, 96%) as an oil. 1H NMR (400 MHz, DMSO-d6): δ 3.60 (s, 3H), 2.10 (m, 2H), 0.72 (s, 3H), 0.14 (m, 2H), 0.01 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:5][OH:6])[CH2:4][CH2:3]1.[CH3:7][S:8](Cl)(=[O:10])=[O:9]>C(Cl)Cl>[CH3:7][S:8]([O:6][CH2:5][C:2]1([CH3:1])[CH2:4][CH2:3]1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1(CC1)CO
Name
TEA
Quantity
2.58 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.93 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OCC1(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.